![molecular formula C6H6Cl3N B1457265 3,5-Dichloro-2-methylpyridine hydrochloride CAS No. 1255099-46-7](/img/structure/B1457265.png)
3,5-Dichloro-2-methylpyridine hydrochloride
Overview
Description
3,5-Dichloro-2-methylpyridine hydrochloride (DCM-HCl) is a synthetic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular weight of 198.6 g/mol and a melting point of 149 °C. DCM-HCl is a useful reagent for the synthesis of various compounds, such as amino acids and peptides, and has been used in several biochemical and physiological studies. In addition, DCM-HCl has been used to investigate the mechanism of action of various drugs and to study the biochemistry and physiology of various organisms.
Scientific Research Applications
Synthesis and Intermediates
3,5-Dichloro-2-methylpyridine hydrochloride is a key compound in the synthesis of various chemicals, acting as an intermediate in the production of medicines and pesticides. The preparation methods for 2-chloro-5-methylpyridine, a related compound, have been extensively studied. These methods include chlorination of 3-methylpyridine N-oxide using various reagents, and the preparation from 2-aminopyridine through reaction with methyl nitrite in hydrogen chloride saturated solution, showcasing the compound's versatility and importance in chemical synthesis processes (Zhao Bao, 2003).
Agricultural Chemicals
The compound's derivatives, such as 2-chloro-5-chloromethylpyridine and 2,3-dichloro-5-trifluoromethylpyridine, have been explored for their application as intermediates in pesticide production. This highlights the role of 3,5-Dichloro-2-methylpyridine hydrochloride and its derivatives in developing agricultural chemicals that help protect crops from pests and diseases, contributing significantly to the agricultural sector (Yang Yi, 2005).
Chemical Separation and Purification
Research has also focused on the separation and purification of photochlorinated products of 3-methylpyridine, demonstrating the compound's role in refining chemical processes. Techniques such as extraction, distillation, and column chromatography have been employed to achieve high purity levels for these products, which are crucial for their effective use in further chemical synthesis and applications (Su Li, 2005).
Novel Synthesis Methods
Innovative methods for synthesizing related compounds emphasize the ongoing research to improve efficiency and safety in chemical production processes. For example, the circular microreaction method has been applied to the synthesis of 3-methylpyridine-N-oxide, showcasing advancements in manufacturing processes for these chemicals. This method offers higher yield, fewer side reactions, and better control over the reaction, representing significant progress in the field (Fu-Ning Sang et al., 2020).
properties
IUPAC Name |
3,5-dichloro-2-methylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c1-4-6(8)2-5(7)3-9-4;/h2-3H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSNLQFNMAONTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856826 | |
Record name | 3,5-Dichloro-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-methylpyridine hydrochloride | |
CAS RN |
1255099-46-7 | |
Record name | 3,5-Dichloro-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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